
N,N'-(Butane-1,1-diyl)bis(2-chloroacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Butane-1,1-diyl)bis(2-chloroacetamide) is an organic compound with the molecular formula C8H14Cl2N2O2 It is characterized by the presence of two chloroacetamide groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Butane-1,1-diyl)bis(2-chloroacetamide) typically involves the reaction of butane-1,1-diamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of N,N’-(Butane-1,1-diyl)bis(2-chloroacetamide) follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Butane-1,1-diyl)bis(2-chloroacetamide) undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
Nucleophilic substitution: The major products are N-substituted chloroacetamides.
Hydrolysis: The major products are butane-1,1-diamine and chloroacetic acid.
Scientific Research Applications
N,N’-(Butane-1,1-diyl)bis(2-chloroacetamide) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a cross-linking agent in protein and peptide chemistry.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-(Butane-1,1-diyl)bis(2-chloroacetamide) involves its ability to form covalent bonds with nucleophilic sites in biomolecules. The chloroacetamide groups can react with thiol and amine groups in proteins and peptides, leading to cross-linking and modification of their structure and function. This property is exploited in various applications, including drug development and material science .
Comparison with Similar Compounds
Similar Compounds
N,N’-(Butane-1,4-diyl)bis(2-chloroacetamide): Similar structure but with a different position of the chloroacetamide groups.
N,N’-(2-Hydroxypropane-1,3-diyl)bis(2-chloroacetamide): Contains a hydroxyl group, which imparts different chemical properties.
Uniqueness
N,N’-(Butane-1,1-diyl)bis(2-chloroacetamide) is unique due to its specific structure, which allows for selective reactions with nucleophiles. This makes it a valuable compound in synthetic chemistry and biomedical research .
Properties
CAS No. |
58085-15-7 |
|---|---|
Molecular Formula |
C8H14Cl2N2O2 |
Molecular Weight |
241.11 g/mol |
IUPAC Name |
2-chloro-N-[1-[(2-chloroacetyl)amino]butyl]acetamide |
InChI |
InChI=1S/C8H14Cl2N2O2/c1-2-3-6(11-7(13)4-9)12-8(14)5-10/h6H,2-5H2,1H3,(H,11,13)(H,12,14) |
InChI Key |
JAOAJZGNERRJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(NC(=O)CCl)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



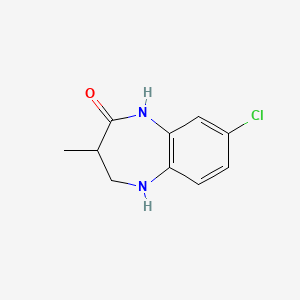
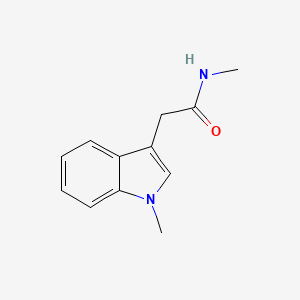
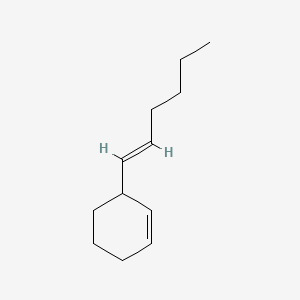
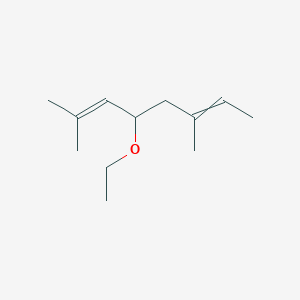
![N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide](/img/structure/B14626917.png)
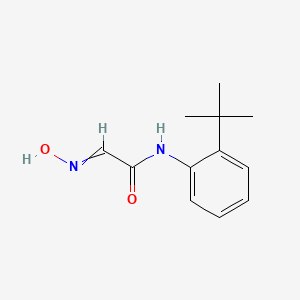
stannane](/img/structure/B14626925.png)

![2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate](/img/structure/B14626937.png)
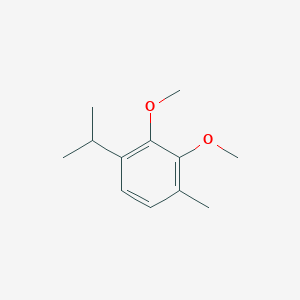

phosphaniumolate](/img/structure/B14626950.png)
![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14626973.png)
